![molecular formula C13H16BrN3O2 B2927249 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097923-56-1](/img/structure/B2927249.png)

5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

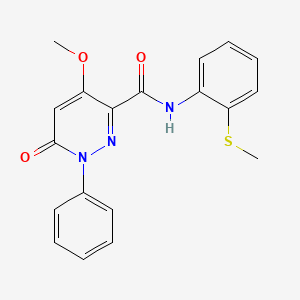

Descripción

5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a cyclobutane ring attached to it, making it a unique molecule.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine and similar compounds have been explored in various synthetic and reaction studies. For instance, 5- and 7-oxothiazolidino[3,2-a]pyrimidines were prepared, showing that bromination can occur under mild conditions and interact with secondary amines to produce cine-substituted products (Brown & Dyson, 1971).

Radiotherapeutic Applications in Cancer Treatment

- Halogen-substituted pyrimidines like 5-bromouracil are utilized as radiotherapeutic agents in cancer treatment. Their radiosensitizing activity is attributed to their reaction with electrons which produce highly reactive radicals. These reactions could occur in DNA labeled with such compounds (Kumar & Sevilla, 2017).

Photolyase Enzyme Function

- Cyclobutane pyrimidine dimers are major DNA photoproducts induced by UV radiation. Photolyases, containing FADH- and other chromophores, repair DNA by breaking the cyclobutane ring of these dimers, demonstrating the significance of pyrimidine derivatives in DNA repair mechanisms (Sancar, 1994).

DNA Synthesis Tracking and Mutagenic Effects

- Halogenated pyrimidine analogues like 5-bromo-2-deoxyuridine (BrdU) are used to tag dividing cells, aiding in the study of DNA synthesis and cellular division. These analogues, while useful in biomedical research, can also have mutagenic effects, highlighting the dual nature of such compounds (Yang, Hahn, & KERSEN‐BAX, 1970).

Antibacterial and Antinociceptive Effects

- Some pyrimidine derivatives demonstrate antibacterial and antinociceptive properties, indicating their potential in pharmaceutical applications beyond their traditional use in genetic material studies (Waheed et al., 2008).

Mecanismo De Acción

Pharmacokinetics

) suggests that it may have suitable properties for oral absorption and distribution throughout the body. The compound’s stability under normal storage conditions also suggests that it may have a reasonable half-life in the body, although this would need to be confirmed with pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is stable under normal storage conditions , suggesting that it may also be stable in various physiological environments.

Propiedades

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCTVBNISWMTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)

![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)